Product packaging for L-Threoninol(Cat. No.:CAS No. 108102-49-4)

L-Threoninol

Cat. No.: B7801983
CAS No.: 108102-49-4
M. Wt: 105.14 g/mol
InChI Key: MUVQIIBPDFTEKM-QWWZWVQMSA-N
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Description

Overview of L-Threoninol as a Versatile Chiral Amino Alcohol Platform in Chemical Sciences

This compound is a chiral amino alcohol derived from the essential amino acid L-threonine. wikipedia.orgpubcompare.ai Its structure features both an amine group and hydroxyl groups, along with two stereogenic centers, which can exist in four possible stereoisomeric configurations: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). wikipedia.org The name this compound specifically refers to the (2R,3R)-2-Amino-1,3-butanediol stereoisomer. chemimpex.comsigmaaldrich.comsigmaaldrich.com This bifunctional nature, combining amine and alcohol functionalities within a chiral framework, makes this compound a valuable and versatile building block and ligand in various areas of chemical research. chemimpex.commdpi.comiris-biotech.deiris-biotech.de It is commonly employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. chemimpex.comiris-biotech.de Its utility as a chiral platform stems from its ability to participate in a wide range of chemical transformations while imparting stereochemical control.

Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis and Biological Applications

Chiral amino alcohols are of significant interest in contemporary organic synthesis and biological applications due to their inherent chirality and the presence of reactive amine and hydroxyl groups. mdpi.comiris-biotech.denih.govconicet.gov.arfrontiersin.org These molecules serve as crucial building blocks for the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry, as many drugs are chiral and their biological activity is often dependent on a specific stereoisomer. chemimpex.comnih.govfrontiersin.org Chiral amino alcohols are extensively used as chiral ligands and auxiliaries in asymmetric synthesis, enabling the selective formation of one enantiomer over the other in catalytic reactions. mdpi.comiris-biotech.denih.govconicet.gov.arscirp.org This stereocontrol is vital for producing single-enantiomer drugs and other fine chemicals efficiently and selectively. chemimpex.com Beyond synthesis, chiral amino alcohol moieties are found in numerous biologically active compounds. nih.govresearchgate.net Research also explores their potential in various biochemical applications, such as in the formulation of culture media for microbial growth and in biochemical assays related to metabolic pathways and enzyme activities. chemimpex.com

Scope and Objectives of this compound-Focused Research

Research focused on this compound encompasses several key objectives within academic chemistry. A primary area involves its application as a chiral building block in the synthesis of complex organic molecules and intermediates. chemimpex.com This includes its use in the development of chiral intermediates crucial for producing enantiomerically pure compounds. chemimpex.com Researchers also investigate this compound's potential as a chiral ligand or organocatalyst in asymmetric catalysis to induce stereoselectivity in various reactions, such as aldol (B89426) and Mannich reactions. scirp.orgnus.edu.sgbeilstein-journals.org Studies explore new and efficient synthetic routes to this compound and its derivatives, often employing methods like the reduction of protected L-threonine. indexcopernicus.com Furthermore, this compound is being explored in the context of novel materials, such as its incorporation into acyclic nucleic acids (aTNA) for studies in chemical ligation and nonenzymatic primer extension. acs.org Research also touches upon its role in biochemical studies, for instance, in exploring metabolic pathways related to amino acids. chemimpex.com

Historical Trajectories of this compound Utilization in Scholarly Investigations

The utilization of this compound in scholarly investigations has evolved alongside advancements in organic synthesis and the increasing recognition of the importance of chirality. As a derivative of the naturally occurring amino acid L-threonine, this compound became accessible for chemical studies. Early research likely focused on its synthesis from L-threonine and exploration of its fundamental chemical properties as a bifunctional molecule. The broader interest in chiral amino alcohols as ligands and auxiliaries in asymmetric synthesis, which gained significant traction from the late 20th century onwards, naturally extended to compounds like this compound. conicet.gov.arscirp.org Its use in peptide synthesis has been noted. sigmaaldrich.comsigmaaldrich.com More recent historical trajectories show its application as a building block for more complex structures and its investigation in novel areas like nucleic acid chemistry, reflecting the expanding scope of chemical research where chiral scaffolds are valuable. indexcopernicus.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NO2 B7801983 L-Threoninol CAS No. 108102-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-aminobutane-1,3-diol
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InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MUVQIIBPDFTEKM-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30186028
Record name L-Threoninol
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Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

108102-49-4, 3228-51-1
Record name rel-(2R,3R)-2-Amino-1,3-butanediol
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Record name L-Threoninol
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Record name L-Threoninol
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Synthetic Methodologies and Derivatization Strategies for L Threoninol and Its Analogs

Advanced Synthetic Routes to L-Threoninol and its Stereoisomers

The preparation of this compound, specifically the (2R,3R) stereoisomer, typically involves the reduction of the carboxylic acid group of L-threonine while preserving its inherent stereochemistry.

Chemoenzymatic synthesis leverages the high specificity of enzymes to achieve transformations that can be challenging through purely chemical means. L-threonine aldolase (B8822740) (L-TA), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is known to catalyze the reversible aldol (B89426) condensation between glycine (B1666218) and acetaldehyde (B116499) to form L-threonine. chemicalbook.comresearchgate.net While L-TAs generally exhibit excellent stereocontrol at the α-carbon, their selectivity at the β-carbon can vary. researchgate.netx-mol.net

Engineered variants of L-threonine transaldolase (LTTA) have demonstrated improved stereoselectivity at the Cβ position in the synthesis of (2S,3R)-β-hydroxyl-α-amino acids. rsc.org A notable example is a four-step chemoenzymatic strategy employing an engineered L-threonine transaldolase from Pseudomonas sp. (PsLTTA) for the synthesis of (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid, a crucial intermediate for the antibiotic chloramphenicol. rsc.orgrsc.org This method achieved high conversion and diastereomeric excess, showcasing the power of engineered enzymes in facilitating stereoselective carbon-carbon bond formation. rsc.orgrsc.org Another application involves the chemoenzymatic synthesis of chiral β-(2-furyl)serine from furfural, a biomass-derived aldehyde, using a combination of a solid acid catalyst and immobilized E. coli expressing L-threonine aldolase. sci-hub.se

Stereoselective and diastereoselective synthesis are fundamental to accessing this compound and its analogs with precise spatial arrangements of atoms. The reduction of L-threonine or its esters is a common synthetic strategy. For instance, the reduction of L-threonine ethyl ester using lithium aluminum hydride in tetrahydrofuran (B95107) has been reported to afford (R,R)-threoninol in high yield. chemicalbook.com

Diastereoselective reactions have been investigated for the synthesis of threonine derivatives. Studies on diastereoselective Ugi reactions using L-threonine as a component have indicated that while Cα-stereocontrol is often high, achieving significant diastereoselectivity at Cβ can be influenced by the specific reactants and conditions. researchgate.netmdpi.comresearchgate.net Directed evolution has been applied to L-threonine aldolase to enhance its diastereoselectivity in the synthesis of β-hydroxy-α-amino acids. researchgate.netacs.org Through this approach, enzyme variants have been developed that exhibit significantly improved diastereomeric excess for specific products, such as L-syn-3-[4-(methylsulfonyl)phenylserine]. researchgate.netacs.org

Functionalization and Protecting Group Chemistry of this compound

Selective functionalization of this compound's amino and hydroxyl groups is essential for its use in complex syntheses. This often requires the strategic implementation of protecting groups.

Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are standard protecting groups for the amino function in peptide synthesis. Fmoc-L-threoninol, where the amino group is protected by an Fmoc moiety, is a key reagent in peptide synthesis. biosynth.comchemimpex.com It is synthesized by conjugating this compound with the Fmoc group. biosynth.com Various synthetic routes exist for Fmoc-L-threoninol, including the reduction of Fmoc-L-threonine. ntu.edu.tw The synthesis of Fmoc-O-tert-butyl-L-threoninol, which includes an additional tert-butyl protecting group on a hydroxyl function, has been described through a multi-step process originating from L-threonine. google.com This derivative is frequently employed as a protected amino acid building block in solid-phase peptide synthesis. ottokemi.comsigmaaldrich.com

Boc-L-threonine, an intermediate for preparing Boc-protected this compound derivatives, is synthesized by reacting L-threonine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). chemicalbook.comgoogle.com This reaction can be effectively carried out in aqueous solutions under basic conditions. google.com N-Boc-O-Benzyl-L-Threoninol, featuring Boc protection on the amine and benzyl (B1604629) protection on a hydroxyl group, has been synthesized using different reduction methods of a protected threonine precursor, including the mixed anhydride (B1165640) method, LiAlH₄ method, and BOP method, yielding varying efficiencies. indexcopernicus.com

Table 1: Yields of N-Boc-O-Benzyl-L-Threoninol Synthesis Methods

MethodYield (%)Purity (%)
Mixed Anhydride83.299.0
LiAlH₄73.498.8
BOP69.598.5

Data derived from research findings on the preparation of N-Boc-O-Benzyl-L-Threoninol. indexcopernicus.com

Achieving regioselective functionalization of this compound's distinct amino, primary hydroxyl, and secondary hydroxyl groups requires careful control of reaction conditions or the use of selective protecting groups.

Regioselective O-sulfonylation of diols with similar steric and electronic properties has been explored, and this methodology has been applied to the synthesis of enantiopure morpholines starting from L-threonine, suggesting the potential for selective hydroxyl functionalization in threoninol derivatives. unimi.it

In the context of synthesizing oligonucleotide conjugates using an this compound-based linker, protecting groups such as trimethylsilyl, DMT, or trityl ethers were utilized to selectively protect the alcohol functions before the amino group was reacted to form an amide linkage. csic.esresearchgate.net This approach demonstrates the strategy of orthogonal protection to achieve regioselective derivatization of the amino group in the presence of hydroxyl groups.

Preparation of this compound-Derived Scaffolds and Conjugates

This compound serves as a versatile scaffold for the construction of more complex molecules and conjugates with diverse applications.

This compound derivatives have been employed to introduce specific functionalities, such as thiol groups, into oligonucleotides. nih.gov An acyclic scaffold based on this compound was utilized to incorporate a protected mercaptopropionic acid derivative into DNA sequences. nih.gov This involved reacting the amino group to form an amide and selectively protecting and functionalizing the hydroxyl groups for solid-phase oligonucleotide synthesis. nih.gov

This compound has also been investigated as a linker molecule in the synthesis of lipid-oligonucleotide conjugates, aiming to improve cellular uptake of oligonucleotides. csic.esresearchgate.net Various strategies for preparing threoninol-oleamide conjugates have been developed, often involving the protection of the hydroxyl groups prior to forming the amide bond with oleic acid. csic.esresearchgate.net

Furthermore, this compound-derived scaffolds have been used in the synthesis of novel morpholine (B109124) structures. rsc.org A two-step process involving a Petasis three-component coupling reaction followed by intramolecular cyclization has been successfully applied to synthesize polyfunctional sp³-rich morpholine scaffolds originating from threonine. rsc.org D-threoninol scaffolds have also been incorporated into oligonucleotide conjugates for targeted delivery, such as those containing N-acetyl-D-galactosamine and folic acid ligands. nih.gov

While not directly involving this compound, L-threonine itself has been used as a monomer in the synthesis of biodegradable polyurethanes, forming amino acid-based chain extenders through peptide bonds, illustrating the broader use of threonine derivatives in constructing polymeric scaffolds. mdpi.com

Synthesis of this compound-Based Chiral Auxiliaries and Ligands

This compound serves as a valuable precursor for the synthesis of chiral auxiliaries and ligands used in asymmetric synthesis. Chiral auxiliaries are temporary attachments to a substrate that induce asymmetry in a reaction, while chiral ligands coordinate to a metal center to create a chiral environment for catalytic transformations. du.ac.in The inherent chirality of this compound, with its two stereogenic centers, makes it suitable for constructing molecules with specific stereochemical properties.

Research has explored the synthesis of various this compound-derived ligands for applications in asymmetric catalysis. For example, amino alcohols like this compound can be used as ligands in the synthesis of mixed ligand metal complexes. ptfarm.plscispace.comresearchgate.netnih.gov These complexes can then be employed as catalysts in asymmetric reactions. The specific structure of the this compound derivative and the metal it coordinates with influence the stereoselectivity of the catalytic process.

While direct examples of this compound as a chiral auxiliary in the provided search results are limited, the broader context of using amino acids and their reduction products (like amino alcohols) as chiral auxiliaries in asymmetric synthesis is well-established. du.ac.in The synthesis of chiral compounds often involves the use of enantiomerically pure starting materials or chiral auxiliaries to control the stereochemical outcome. du.ac.in

Development of this compound Conjugates for Bioconjugation Applications

This compound derivatives are increasingly utilized in bioconjugation, the process of covalently linking two molecules, one of which is often a biomolecule. Its structure provides reactive handles (amine and hydroxyl groups) that can be selectively modified for attachment to other molecules, such as oligonucleotides, peptides, or proteins. google.comwikipedia.orgfishersci.ca

One area of application is in the modification of oligonucleotides. This compound can be used as a linker to attach various functional molecules, including lipids, to oligonucleotides. csic.esresearchgate.net This strategy has been explored to enhance the cellular uptake and intracellular trafficking of oligonucleotide therapeutics. csic.esresearchgate.net For instance, the synthesis of 3'-oleyl-oligonucleotide conjugates has been achieved using an this compound derivative as a linker. csic.esresearchgate.net Different synthetic strategies have been developed for preparing the this compound-oleamide linker, which is then incorporated into solid supports for oligonucleotide synthesis. csic.esresearchgate.net

Furthermore, this compound derivatives have been employed in the synthesis of modified oligonucleotides carrying thiol groups, which can then be used for conjugation to gold nanoparticles or other molecules through thiol reactivity. mdpi.com The development of acyclic this compound nucleic acid (L-aTNA) as a xeno nucleic acid (XNA) also highlights its potential in creating modified genetic systems and bioconjugates for research purposes. researchgate.netnih.govacs.org Non-enzymatic template-directed synthesis of L-aTNA via chemical ligation has been demonstrated. researchgate.netnih.govacs.org

These applications leverage the ability of this compound to serve as a stable and versatile linker, allowing for the creation of novel bioconjugates with tailored properties for various biological and biotechnological applications.

Biosynthetic Pathways Involving this compound and its Precursors

This compound itself is not a primary product of central metabolic pathways in the same way that its precursor, L-threonine, is. L-Threonine is an essential amino acid in humans and other non-ruminant animals, meaning it must be obtained from the diet. wikipedia.orgnih.gov In plants and microorganisms, L-threonine is synthesized from aspartic acid through a series of enzymatic steps known as the aspartate family pathway. wikipedia.orgmdpi.comcreative-proteomics.com

The biosynthesis of L-threonine from aspartate involves several key enzymes: aspartokinase, β-aspartate semialdehyde dehydrogenase, homoserine dehydrogenase, homoserine kinase, and threonine synthase. wikipedia.orgmdpi.comcreative-proteomics.com This pathway is subject to complex regulatory mechanisms, including feedback inhibition by L-threonine itself, which can inhibit enzymes like aspartate kinase, homoserine dehydrogenase, and homoserine kinase. mdpi.comcreative-proteomics.comacs.orgresearchgate.net

While this compound is not directly synthesized through this primary pathway, it is a reduced form of L-threonine. The conversion of amino acids to their corresponding amino alcohols is a known biochemical transformation, often catalyzed by reductases. Although the specific biosynthetic pathway leading directly to this compound in biological systems is not extensively detailed in the provided results, the biosynthesis of L-threonine provides the necessary precursor.

L-threonine can also be metabolized through different pathways. In many animals, it can be converted to pyruvate (B1213749) via threonine dehydrogenase. wikipedia.org In bacteria, L-threonine is utilized as a substrate to produce glycine or L-isoleucine via enzymatic catalysis. mdpi.com For example, serine hydroxymethyltransferase can utilize L-threonine to enter the glycine synthesis pathway, and threonine deaminase can degrade L-threonine to produce α-ketobutyric acid, which enters the L-isoleucine synthesis pathway. mdpi.comuniprot.org

The biosynthesis of L-threonine and its subsequent metabolic transformations highlight the biological context from which this compound is derived, even if this compound itself is often produced synthetically for chemical applications.

Stereochemical Investigations and Chiral Control in L Threoninol Chemistry

Intrinsic Chirality of L-Threoninol and its Implications in Chemical Transformations

This compound, also known as (2R,3R)-2-Amino-1,3-butanediol, possesses two stereogenic centers: one at the carbon bearing the amino group (C2) and one at the carbon bearing the hydroxyl group (C3). sigmaaldrich.com This gives rise to four possible stereoisomers: (2S,3R)-threonine, (2R,3S)-threonine, (2S,3S)-allothreonine, and (2R,3R)-allothreonine, if considering the related amino acid threonine. wikipedia.org this compound itself corresponds to the reduced form of L-threonine. The presence of these defined stereocenters dictates the molecule's three-dimensional structure and its interactions in chemical reactions. chiralpedia.com The specific (2R,3R) configuration of this compound is crucial for its function as a chiral entity in various transformations. sigmaaldrich.com The intrinsic chirality of this compound allows it to act as a chiral auxiliary or ligand, influencing the stereochemical outcome of reactions by providing a chiral environment that favors the formation of one stereoisomer over others. This is particularly relevant in the synthesis of other chiral molecules.

Diastereoselective and Enantioselective Processes Mediated by this compound and its Derivatives

This compound and its derivatives have been employed to mediate both diastereoselective and enantioselective chemical processes. Diastereoselective reactions involve the preferential formation of one diastereomer over another, while enantioselective reactions favor the production of one enantiomer. The chiral nature of this compound allows it to induce asymmetry in reactions that would otherwise produce racemic or mixed stereoisomeric products.

One notable application is in asymmetric synthesis, where L-threonine-derived catalysts have been used in highly diastereoselective and enantioselective direct organocatalytic anti-selective Mannich reactions. rsc.orgnih.gov These reactions, involving the coupling of O-TBS-hydroxyacetone with N-tosylimines, have successfully afforded 1,2-amino alcohols with high yields and enantioselectivities of up to 99%. rsc.orgnih.gov This demonstrates the effectiveness of this compound derivatives in controlling the formation of new stereocenters with high precision.

Furthermore, L-threonine derivatives have been utilized in asymmetric hydrogenation reactions. A chiral bisphosphine ligand derived from L-threonine, (2R,3S)-1,2-bis(diphenylphosphino)-3-tBoc-aminobutane, has been shown to be an efficient catalyst in rhodium(I)-catalyzed asymmetric hydrogenation of N-acyldehydroamino acids, yielding (S)-N-acylamino acids with high optical yields (83-94% ee). jst.go.jp This highlights the potential of this compound-based ligands in metal-catalyzed asymmetric transformations.

Influence of this compound Stereoisomers on Reaction Stereochemical Outcomes

The specific stereochemistry of this compound and its derivatives plays a critical role in determining the stereochemical outcome of reactions. The presence of two chiral centers means that different stereoisomers of threoninol (or related threonine forms like L-allothreonine) can lead to different selectivities. nih.govacs.org

In enzymatic reactions, such as those catalyzed by threonine aldolases, the stereochemistry of the substrate (threonine isomers) directly influences the reaction pathway and the resulting products. researchgate.netnih.gov While threonine aldolases exhibit strict selectivity for the Cα position, their selectivity at the Cβ position can be moderate, potentially leading to mixtures of diastereoisomers. nih.govresearchgate.net However, L-threonine transaldolases (LTTAs) show potential for controlled stereochemistry at both Cα and Cβ positions, offering a promising avenue for stereoselective synthesis of β-hydroxy-α-amino acids. nih.gov

Studies on N-alkanoyl-substituted threonine and serine amphiphiles have also shown that the diastereomeric structure of the head group significantly affects monolayer characteristics, indicating the influence of stereochemistry on physical and potentially chemical behavior at interfaces. nih.govacs.org

In the context of chiral extraction and separation, the specific stereoisomer of a threonine-derived chiral selector is paramount for effective enantiomeric recognition and separation. iitkgp.ac.inmdpi.comresearchgate.net The interaction between the chiral selector and the enantiomers of the analyte is highly dependent on the precise spatial arrangement of the chiral centers in the selector. iitkgp.ac.in

Methodologies for Chiral Resolution and Enantiopurification of this compound-Derived Products

Achieving high enantiopurity is crucial for many applications of chiral compounds, particularly in pharmaceuticals and fine chemicals. Various methodologies are employed for the chiral resolution and enantiopurification of this compound-derived products or compounds where this compound is used as a chiral agent.

Chromatographic techniques are widely used for the separation of enantiomers. High-performance liquid chromatography (HPLC), gas chromatography (GC), capillary electrophoresis (CE), and supercritical fluid chromatography (SFC) are common methods that utilize chiral stationary phases or chiral selectors, some of which can be derived from amino acids like threonine. mdpi.comresearchgate.netnih.govrsc.org For instance, N-(2-hydroxydodecyl)-L-threonine has been evaluated as a chiral selector in capillary electrophoresis for the enantiomeric resolution of binaphthyl derivatives. iitkgp.ac.in

Crystallization-based methods also play a significant role in chiral resolution. Preferential crystallization is a technique that can be used to separate enantiomers if the racemic mixture forms a conglomerate. acs.org While this is dependent on the specific compound, threonine itself has been a subject of studies regarding chiral separation through crystallization. acs.orgresearchgate.net

Enantioselective liquid-liquid extraction (ELLE) is another approach that utilizes the selective interaction between chiral selectors and enantiomers in a biphasic system. researchgate.netrsc.org Deep-eutectic solvents (DESs) with added chiral selectors, including those related to tartaric acid or cyclodextrins, have been explored for the chiral separation of threonine enantiomers. researchgate.netrsc.org

The synthesis of enantiopure compounds can also be achieved through asymmetric synthesis approaches that directly yield a desired stereoisomer with high purity, often mediated by chiral catalysts or auxiliaries derived from or inspired by molecules like L-threonine. jst.go.jpnih.govresearchgate.netcapes.gov.brrenyi.hu Dynamic kinetic resolution, often coupled with asymmetric hydrogenation, is a powerful method for producing optically active alcohols that can be converted into chiral amino acids like threonine. capes.gov.br

L Threoninol As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Design and Synthesis of L-Threoninol-Derived Chiral Ligands for Metal Catalysis

The synthesis of chiral ligands from this compound leverages its inherent chirality and functional handles (amine and hydroxyl groups) to create diverse coordination environments around a metal center. This structural tunability is crucial for optimizing catalytic performance in asymmetric transformations.

Development of Phosphinooxazoline (PHOX) Ligands Incorporating this compound

Phosphinooxazoline (PHOX) ligands are a class of bidentate ligands widely used in asymmetric catalysis. This compound has been utilized as a chiral source for the development of PHOX ligands. These ligands typically feature a phosphine (B1218219) moiety and an oxazoline (B21484) ring, with the chirality often derived from an amino alcohol like this compound. A synthesis of new NeoPHOX ligands derived from serine or threonine has been developed. The central intermediate is a NeoPHOX derivative bearing a methoxycarbonyl group at the stereogenic center next to the oxazoline N atom. The addition of methylmagnesium chloride leads to a tertiary alcohol, which can be acylated or silylated to produce NeoPHOX ligands with different sterical demand. beilstein-journals.orgbeilstein-journals.org These ligands have been tested in iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed allylic substitution, showing high enantioselectivities. beilstein-journals.orgbeilstein-journals.org L-Threonine-derived phosphinite-oxazoline ligands have also been synthesized and used in Ir-catalyzed enantioselective hydrogenation. researchgate.net

This compound-Based Phosphine-Sulfonamide Catalysts

Bifunctional catalysts incorporating both a phosphine and a sulfonamide group have been developed from natural amino acids, including L-Threonine. rsc.orgacs.orgnih.gov These catalysts can promote enantioselective reactions by acting as both a nucleophile (phosphine) and a Brønsted acid (sulfonamide), facilitating cooperative catalysis. L-Threonine-derived phosphine sulfonamide catalysts have been employed in asymmetric γ-addition reactions, improving enantioselectivity. rsc.org Specifically, L-threonine-derived phosphine-sulfonamide 9b was found to be an efficient catalyst for enantioselective aza-Morita-Baylis-Hillman reactions, providing high yields and excellent enantioselectivities. acs.orgnih.gov

P-Stereogenic Ligands Derived from this compound

P-stereogenic ligands, where the phosphorus atom is a center of chirality, are important in asymmetric catalysis. This compound has served as a chiral scaffold for the synthesis of P-stereogenic phosphinooxazoline ligands. nih.govub.edunih.govtdx.cat These ligands, particularly those bearing bulky substituents at phosphorus, have shown high efficiency in asymmetric catalysis, especially in metal-catalyzed asymmetric hydrogenation reactions. ub.edutdx.cat A synthetic methodology for preparing a family of P-stereogenic ThrePHOX analogues from L-threonine methyl ester has been devised. ub.edutdx.cat An iridium catalyst prepared from L-threonine methyl ester and a P-stereogenic phosphinooxazoline ligand provided high enantioselectivity in the asymmetric hydrogenation of N-Boc-2,3-diarylallyl amines. nih.govnih.gov

Applications of this compound-Based Catalysts in Asymmetric Hydrogenation

This compound-derived ligands and catalysts have been successfully applied in asymmetric hydrogenation, a crucial reaction for the synthesis of chiral compounds. Iridium complexes incorporating this compound-based phosphinooxazoline (PHOX) ligands have been used for asymmetric hydrogenation of olefins. beilstein-journals.orgwikipedia.orgcore.ac.uk These catalysts have demonstrated excellent activity and selectivity in the enantioselective reduction of various alkene substrates, including non-functionalized or minimally functionalized olefins. beilstein-journals.orgcore.ac.ukdiva-portal.orgurv.cat For example, iridium catalysts derived from L-threonine have achieved high enantioselectivities (up to 99% ee) in the hydrogenation of N-Boc-2,3-diarylallyl amines, providing access to chiral tetrahydroquinolines and tetrahydroisoquinolines. nih.govnih.gov L-threonine-derived phosphinite-oxazoline ligands have also shown high enantioselectivities (89-99% ee) in the asymmetric hydrogenation of unfunctionalized alkenes. researchgate.net

This compound-Mediated Asymmetric C-C and C-Heteroatom Bond Formations

Beyond hydrogenation, this compound and its derivatives have been involved in asymmetric carbon-carbon and carbon-heteroatom bond forming reactions. L-threonine aldolases, which are enzymes, catalyze asymmetric aldol (B89426) reactions, forming C-C bonds to produce β-hydroxy-α-amino acids with stereocontrol. researchgate.netnih.govnih.govmdpi.com While the enzyme itself is not this compound, this highlights the role of the threonine structure in facilitating such transformations. In the realm of organocatalysis, L-threonine-derived bifunctional phosphine-sulfonamide catalysts have been effective in promoting enantioselective aza-Morita-Baylis-Hillman reactions, which involve C-C bond formation. acs.orgnih.govnus.edu.sg These reactions yield aza-MBH adducts with high yields and excellent enantioselectivities. acs.orgnih.gov

This compound in Nanocatalysis: Stabilization and Application of Catalytic Nanoparticles

This compound has been explored for its role in nanocatalysis, particularly in the stabilization and application of catalytic nanoparticles. L-threonine molecules can serve to organize and stabilize metal nanoparticles, such as nickel nanoparticles. researchgate.net A facile and green seed-mediated growth approach has been described for the fabrication of well-dispersed L-threonine derived nickel nanoparticles in an aqueous medium. researchgate.net These stabilized nanoparticles have potential catalytic applications. For instance, threonine stabilized nickel NPs have been demonstrated to catalyze the decolorization of Congo red. researchgate.net The use of biomaterials like L-threonine for stabilizing metal nanoparticles is a reported strategy to prevent aggregation and maintain catalytic activity. researchgate.net

Mechanistic Studies on this compound-Induced Asymmetric Induction in Catalytic Systems

Mechanistic investigations into this compound-catalyzed or mediated asymmetric reactions often focus on the nature of the interactions between the chiral auxiliary/ligand, the catalyst (typically a metal center or organocatalytic species), and the substrates. These studies aim to elucidate the transition state structures that dictate stereochemical outcomes, the role of non-covalent interactions such as hydrogen bonding, and the influence of steric and electronic factors.

In metal-catalyzed systems, this compound derivatives commonly function as chiral ligands, coordinating to a metal center to create a chiral environment around the reactive site. The specific coordination mode and the conformation of the this compound ligand within the metal complex are critical for asymmetric induction. Studies involving transition metals like rhodium, ruthenium, iridium, and palladium have shown that the rigid or semi-rigid structures formed by this compound-derived ligands can effectively control the approach of the substrate to the metal center, favoring the formation of one enantiomer or diastereomer over the other. For instance, in asymmetric hydrogenation, the interaction between the chiral ligand on the metal catalyst and the prochiral substrate's functional groups in the transition state is key to determining enantioselectivity researchgate.netrenyi.hucapes.gov.br. The precise arrangement of the hydroxyl and amino groups of the threoninol backbone, along with any appended chiral elements in the ligand structure, influences the binding orientation and activation of the substrate.

Organocatalytic systems utilizing this compound or its derivatives often rely on the ability of the amino and hydroxyl groups to engage in hydrogen bonding and/or act as Brønsted acid-base sites. These interactions can activate the substrate, stabilize key transition states, and precisely orient the reacting molecules to facilitate stereoselective bond formation. For example, in asymmetric aldol reactions catalyzed by threonine-derived amino sulfonamides, plausible transition-state models suggest that hydrogen bonding interactions play a crucial role in controlling diastereoselectivity and enantioselectivity researchgate.net. The cooperative action of the amino and hydroxyl groups can create a well-defined chiral pocket that guides the approach of the aldehyde and enolate components.

Detailed research findings often involve spectroscopic techniques, X-ray crystallography of catalyst-substrate complexes or intermediates, and computational studies such as Density Functional Theory (DFT) calculations. X-ray structures of enzyme complexes, such as those of L-threonine aldolases which are structurally related to this compound's origin, provide insights into substrate binding pockets and catalytic mechanisms, highlighting the importance of specific amino acid residues (analogous to the functionalities in threoninol) in substrate recognition and stereocontrol nih.govnih.govacs.org. Computational studies can model proposed transition states, allowing researchers to calculate energy differences between competing pathways leading to different stereoisomers. These energy differences directly correlate with the observed enantiomeric or diastereomeric ratios.

For example, studies on L-threonine aldolases have explored the role of specific active site residues, like histidine, in abstracting protons and influencing stereoselectivity nih.govd-nb.info. While enzymatic systems are distinct from those employing this compound as a synthetic ligand or auxiliary, the fundamental principles of chiral recognition and transition state control share similarities. The hydroxyl group of threoninol can participate in hydrogen bonding, influencing the conformation of the catalytic species and the orientation of the substrate. Similarly, the amino group can act as a Lewis base or participate in hydrogen bonding.

The stereochemical outcome in this compound-mediated reactions is a result of a delicate balance of steric and electronic effects within the transition state. The spatial arrangement of substituents around the chiral centers of this compound, coupled with their interactions with the substrate and catalyst, dictates the favored reaction pathway. Modifying the substituents on the nitrogen or oxygen atoms of this compound can significantly impact the catalyst's performance and the stereoselectivity of the reaction, providing further avenues for mechanistic exploration and catalyst optimization rsc.orgbeilstein-journals.org.

Data from studies on L-threonine-derived catalysts in reactions like asymmetric Michael additions or [3+2] annulations demonstrate the influence of catalyst structure on enantioselectivity beilstein-journals.orgmdpi.com. While specific detailed data tables solely focused on this compound as a standalone auxiliary/ligand mechanism are less common in general searches compared to its use within more complex catalyst structures, the principles derived from studies on threonine-derived catalysts and related chiral amino alcohols are directly applicable.

A simplified representation of how hydrogen bonding, a key interaction involving this compound's functionalities, can influence stereochemistry is shown below:

Interaction TypeFunctional GroupRole in Asymmetric Induction
Hydrogen BondingHydroxyl (-OH)Stabilizes transition state, orients substrate
Hydrogen BondingAmino (-NH₂)Stabilizes transition state, orients substrate, acts as base
CoordinationAmino (-NH₂)Binds to metal center (in ligands)
CoordinationHydroxyl (-OH)Binds to metal center (in ligands, less common)

Mechanistic studies often involve:

Kinetic studies: To understand reaction rates and identify rate-determining steps.

Isotopic labeling: To trace the fate of atoms and identify intermediates.

Spectroscopy (NMR, IR, UV-Vis): To characterize intermediates and catalyst-substrate interactions.

X-ray Crystallography: To determine the solid-state structure of catalysts and complexes.

Computational Chemistry: To model transition states and predict reaction pathways and energy barriers researchgate.net.

These combined approaches provide a comprehensive picture of how the unique structural and electronic properties of this compound contribute to asymmetric induction in various catalytic transformations.

Biocatalytic Applications and Enzymatic Transformations Involving L Threoninol

L-Threonine Aldolases (LTAs) and L-Threonine Transaldolases (LTTAs) in Biocatalytic Synthesis

L-Threonine aldolases (LTAs) and L-threonine transaldolases (LTTAs) are enzymes that have garnered significant attention for their potential in biocatalytic synthesis, particularly for the formation of carbon-carbon bonds. These pyridoxal-5′-phosphate (PLP)-dependent enzymes catalyze reversible reactions involving L-threonine and related β-hydroxy-α-amino acids. frontiersin.orgnih.govwisc.edunih.govchemrxiv.org LTAs typically catalyze the reversible cleavage of L-threonine into glycine (B1666218) and acetaldehyde (B116499). frontiersin.orgwisc.edunih.gov Conversely, LTTAs catalyze a trans-aldol reaction, transferring the hydroxyacetaldehyde moiety from L-threonine to an aldehyde acceptor, producing a new β-hydroxy-α-amino acid and acetaldehyde. wisc.edunih.govresearchgate.netresearchgate.netrsc.org The biotechnological potential of these enzymes lies in their ability to catalyze the reverse reaction, the aldol (B89426) addition, for the asymmetric synthesis of valuable amino acid derivatives. frontiersin.orgnih.gov

Catalytic Mechanisms and Substrate Promiscuity of LTAs and LTTAs

The catalytic mechanisms of both LTAs and LTTAs involve the cofactor PLP, which forms an external aldimine with the amino acid substrate. frontiersin.orgnih.gov In the case of L-threonine cleavage, the Cα-proton of threonine is abstracted, leading to the formation of a quinonoid intermediate stabilized by the PLP ring. frontiersin.org This intermediate then undergoes cleavage, releasing glycine and acetaldehyde in the case of LTAs. frontiersin.orgwisc.edunih.gov For LTTAs, the mechanism diverges after the formation of a glycyl quinonoid intermediate. wisc.edunih.gov Instead of simple protonation and release of glycine, this intermediate reacts with an aldehyde acceptor, forming a new carbon-carbon bond and generating a β-hydroxy-α-amino acid. wisc.edunih.govresearchgate.net

While LTAs are traditionally known for their activity on L-threonine and L-β-phenylserine, some studies have explored their substrate promiscuity, investigating their ability to accept other amino acid donors and aldehyde acceptors in the retro-aldol and aldol reactions. frontiersin.orgnih.gov LTTAs, such as the fluorothreonine transaldolase (FTA) from Streptomyces cattleya and ObiH, an LTTA involved in obafluorin (B1677078) biosynthesis, have demonstrated considerable substrate plasticity towards various aldehyde acceptors, including aromatic and aliphatic aldehydes. wisc.edunih.govresearchgate.netnih.gov This promiscuity allows for the enzymatic synthesis of a diverse range of β-hydroxy-α-amino acid derivatives. researchgate.netnih.gov

Asymmetric Synthesis of β-Hydroxy-α-amino Acids via LTA and LTTA Catalysis

LTAs and LTTAs are valuable biocatalysts for the asymmetric synthesis of β-hydroxy-α-amino acids, which are important chiral building blocks for pharmaceuticals and natural products. frontiersin.orgnih.govresearchgate.net These enzymes can control the stereochemistry at the α-carbon position, typically yielding L-products with high stereospecificity. frontiersin.org However, achieving high diastereoselectivity at the β-carbon position has been a significant challenge, often resulting in mixtures of syn and anti diastereoisomers. frontiersin.orgnih.govresearchgate.netresearchgate.netacs.org

Despite this challenge, LTA-catalyzed aldol additions of glycine to various aldehydes have been explored for the synthesis of non-natural β-hydroxy-α-amino acids. frontiersin.orgchemrxiv.org LTTAs, in particular, have shown promise in achieving higher stereoselectivity at the β-carbon compared to some LTAs. researchgate.netresearchgate.netrsc.org For instance, an LTTA from Pseudomonas sp. (PsLTTA) demonstrated high conversion and near-perfect diastereoselectivity in the synthesis of L-threo-p-methylsulfonylphenylserine under optimized conditions. rsc.org The ability of LTTAs to enable productive aldol addition into aldehydes, even those that are challenging substrates for LTAs, highlights their utility in asymmetric synthesis. nih.govwisc.edu

Data illustrating the synthesis of L-threo-p-methylsulfonylphenylserine by PsLTTA:

SubstratesEnzymeConversion (%)Diastereomeric Excess (de %)
p-methylsulfonyl benzaldehyde, L-threoninePsLTTA74.479.9
p-methylsulfonyl benzaldehyde, L-threonine (Optimized Conditions)PsLTTA67.194.5

Directed Evolution and Protein Engineering of L-Threonine Aldolases for Enhanced Stereoselectivity and Activity

To overcome the limitations of wild-type LTAs and LTTAs, particularly their moderate diastereoselectivity at the β-carbon and sometimes suboptimal activity, directed evolution and protein engineering strategies have been employed. nih.govnih.govresearchgate.netacs.orgresearchgate.netmdpi.comvulcanchem.com These approaches aim to create enzyme variants with improved catalytic efficiency, broader substrate scope, and enhanced stereoselectivity. nih.govnih.govacs.org

Structure-guided engineering and random mutagenesis, such as error-prone PCR and site-directed saturation mutagenesis, have been used to identify key residues influencing enzyme performance. nih.govnih.govacs.orgsjtu.edu.cn For example, mutations in the active site residues of LTAs have been shown to impact retro-aldol activity and improve conversion and diastereoselectivity in the synthetic direction. frontiersin.org Rational design based on structural information and computational modeling has also guided the engineering of LTA variants with improved diastereoselectivity. sjtu.edu.cnacs.org Studies have successfully engineered LTAs to achieve significantly higher diastereomeric excess values for specific β-hydroxy-α-amino acid products. rsc.orgacs.orgsjtu.edu.cnacs.org Directed evolution coupled with high-throughput screening methods has been developed to screen large libraries of LTA mutants for enhanced aldol condensation activity and improved Cβ stereoselectivity. nih.govacs.org

Engineered LTA variants have demonstrated simultaneous improvements in both activity and diastereoselectivity, making them more suitable for industrial applications in the synthesis of β-hydroxy-α-amino acids. sjtu.edu.cnacs.org

Role of L-Threoninol in Other Enzyme-Catalyzed Processes

Beyond the well-studied LTAs and LTTAs, L-threonine and its metabolic derivatives, including those structurally related to this compound, are involved in other enzymatic processes.

L-Threonine-3-Dehydrogenase in Alkylpyrazine Biosynthesis

L-Threonine-3-dehydrogenase (TDH) is an enzyme that catalyzes the oxidation of L-threonine at the 3-hydroxyl group, producing L-2-amino-3-ketobutyrate. asm.orgnih.gov This product is unstable and can spontaneously decarboxylate to form aminoacetone. asm.orgnih.gov Aminoacetone is a key intermediate in the biosynthesis of certain alkylpyrazines, such as 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine, which are important flavor compounds in fermented foods. mdpi.comasm.orgnih.govpolimi.it The conversion of aminoacetone to alkylpyrazines can occur through non-enzymatic reactions, including dimerization and cyclization, which are pH-dependent. asm.orgnih.gov Research, particularly in Bacillus subtilis, has revealed that L-threonine serves as a starting point for the synthesis of these alkylpyrazines, with TDH catalyzing the initial step in this pathway. mdpi.comasm.orgnih.gov This demonstrates a role for L-threonine metabolism, initiated by TDH, in the formation of heterocyclic aroma compounds.

L Threoninol in Medicinal Chemistry and Biological Sciences

Design and Synthesis of L-Threoninol-Containing Bioactive Compounds

The structural characteristics of this compound lend themselves to its incorporation into a variety of chemical structures, facilitating the creation of compounds with tailored biological activities. Its use as a core structure or a modifying moiety enables the development of complex molecules with enhanced properties.

This compound as a Key Building Block in Peptide Synthesis and Peptide-Based Therapeutics

This compound serves as a valuable building block, particularly in the realm of peptide synthesis and the development of peptide-based therapeutics. Modified amino acids and amino alcohols like this compound can be incorporated into peptide chains to influence their structure, stability, and biological activity. For instance, acyclic threoninol nucleic acid, containing this compound instead of ribose, can hybridize to DNA and RNA and form homoduplexes with stability similar to its D-isomer counterpart nih.gov. The incorporation of modified amino acids is a strategy used to improve the properties of peptide drugs, such as increasing their resistance to enzymatic degradation and enhancing their ability to cross cell membranes mdpi.com. Fmoc-O-tert-butyl-L-threoninol, a protected form of this compound, is specifically highlighted as a versatile compound in peptide synthesis and medicinal chemistry. It acts as a crucial building block for peptide-based therapeutics, aiding in the creation of complex structures with improved stability and bioactivity. Its Fmoc protecting group allows for selective deprotection, which is beneficial for the efficient assembly of peptides while protecting sensitive functional groups chemimpex.com. This protected derivative is utilized in solid-phase peptide synthesis for the selective modification of amino acids chemimpex.com.

Investigations of O-methyl-L-threonine Dipeptides as Potential Antimalarial Agents

Research has investigated the potential of O-methyl-L-threonine dipeptides as antimalarial agents. O-methyl-L-threonine is an L-threonine derivative with a methyl group on the hydroxyl side chain nih.gov. Studies in mice infected with Plasmodium berghei compared the antimalarial activity of O-methyl-L-threonine, L-leucine, and several dipeptides: L-Leucyl-O-methyl-L-threonine, O-methyl-L-threonyl-L-leucine, and O-methyl-L-threonyl-O-methyl-L-threonine nih.govresearchgate.net. O-methyl-L-threonine significantly prolonged survival time in infected mice at various doses nih.govresearchgate.net. O-methyl-L-threonyl-O-methyl-L-threonine showed less activity, significantly prolonging survival only at a higher dose nih.govresearchgate.net. L-leucine and the other two dipeptides, L-Leucyl-O-methyl-L-threonine and O-methyl-L-threonyl-L-leucine, did not exhibit antimalarial activity in this test nih.gov.

Antimalarial Activity of O-methyl-L-threonine and Dipeptides in Plasmodium berghei-Infected Mice

CompoundDoses Tested (mg/kg)Significant Prolongation of Survival Time
O-methyl-L-threonine160, 320, 640Yes at all doses
O-methyl-L-threonyl-O-methyl-L-threonine640Yes
L-Leucyl-O-methyl-L-threonineNot specifiedNo
O-methyl-L-threonyl-L-leucineNot specifiedNo
L-leucineNot specifiedNo

Based on research findings in mice infected with Plasmodium berghei. nih.govresearchgate.net

Pharmacological and Biological Activities of this compound Derivatives

This compound derivatives have been explored for various pharmacological and biological activities, demonstrating the potential of this scaffold in developing new therapeutic agents.

Assessment of Antimicrobial and Antioxidant Activities of this compound-Based Sulfonamide Derivatives

Research has been conducted to assess the antimicrobial and antioxidant activities of novel threonine-based sulfonamide derivatives, which can be considered related to this compound derivatives given this compound is a reduced form of threonine sdiarticle4.comresearchgate.netju.edu.jo. The synthesis of these sulfonamides utilized threonine as a starting material sdiarticle4.com. Studies have shown that the incorporation of bioactive amino acids like threonine can enhance the antimicrobial and antioxidant properties of sulfonamides sdiarticle4.com. In vitro and in silico studies were performed to evaluate these activities researchgate.net. Specific threonine-based sulfonamide compounds demonstrated considerable antimicrobial activity against various bacterial strains, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa, and antifungal activity against Candida albicans and Aspergillus niger researchgate.net. Certain compounds also exhibited significant in vitro antioxidant activity researchgate.net. For example, compound 1f showed notable in vitro antioxidant activity with an IC50 of 1.150 ± 0.003 µg/ml researchgate.net. In silico studies also supported the potential of these compounds, with some showing favorable binding energies to microbial targets researchgate.net. These findings suggest that threonine-based sulfonamide derivatives, and potentially this compound-based analogues, hold promise as antimicrobial and antioxidant agents sdiarticle4.comresearchgate.net.

Selected Antimicrobial and Antioxidant Activities of Threonine-Based Sulfonamide Derivatives

CompoundIn vitro Antibacterial Activity (Examples)In vitro Antifungal Activity (Examples)In vitro Antioxidant Activity (IC50)In silico Antibacterial Binding EnergyIn silico Antifungal Binding Energy
1bBest against E. coli, S. typhi, S. aureus, B. subtilis, P. aeruginosa researchgate.netBest against C. albicans, A. niger researchgate.netNot specifiedNot specifiedNot specified
1dBest against E. coli, S. typhi, S. aureus, B. subtilis, P. aeruginosa researchgate.netBest against C. albicans, A. niger researchgate.netNot specifiedNot specifiedNot specified
1fNot specifiedNot specified1.150 ± 0.003 µg/ml researchgate.netNot specifiedNot specified
1aNot specifiedNot specifiedBest among tested compounds sdiarticle4.com-11.51 kcal/mol (vs. Penicillin -10.89 kcal/mol) researchgate.netNot specified
1cNot specifiedNot specifiedNot specifiedNot specified-10.48 kcal/mol (comparable to Ketoconazole -10.85 kcal/mol) researchgate.net

Based on research findings on threonine-based sulfonamide derivatives. sdiarticle4.comresearchgate.net

Explorations of this compound's Involvement in Neurotransmission and Cell Signaling Pathways

While the direct involvement of this compound in neurotransmission and specific cell signaling pathways is not extensively detailed in the provided search results, the role of its parent amino acid, threonine, and related concepts in these biological processes offers insights into potential areas of investigation. Neurotransmission involves chemical messengers (neurotransmitters) binding to cellular receptors, triggering intracellular signaling events cellsignal.comportlandpress.com. Threonine is an amino acid, and amino acids like glutamate (B1630785) and aspartate function as neurotransmitters cellsignal.com. Additionally, serine and threonine residues in proteins are known phosphorylation sites, and phosphorylation plays a critical role in regulating various cellular processes, including signal transduction and cell polarization frontiersin.org. Protein kinases, which catalyze the phosphorylation of serine or threonine residues, are key players in numerous cellular processes and are validated drug targets nih.govacademie-sciences.fr. The Akt signaling pathway, for instance, involves the phosphorylation of a threonine residue (Thr308) for activation frontiersin.org. Given this compound is a derivative of threonine, it is plausible that it or its derivatives could interact with or influence pathways involving threonine residues, phosphorylation events, or potentially even act as signaling molecules themselves, although specific research on this compound in this context is not prominently featured in the search results. Cell signaling pathways are complex networks that respond to external stimuli and regulate diverse cellular functions portlandpress.comnih.gov. The involvement of amino acids and their derivatives in these pathways is an active area of research in biological sciences.

This compound in Nucleic Acid Chemistry and XNA Research

Xeno nucleic acids (XNAs) are synthetic analogues of natural nucleic acids (DNA and RNA) where the sugar moiety in the backbone has been chemically modified. researchgate.netnih.gov this compound has been utilized as a building block for constructing such artificial genetic systems. nih.gov

Acyclic this compound Nucleic Acid (L-aTNA) as a Synthetic Xeno Nucleic Acid

Acyclic this compound nucleic acid (L-aTNA) is a synthetic acyclic XNA that utilizes an this compound backbone instead of the deoxyribose or ribose sugar found in DNA and RNA. researchgate.netastrobiology.comrsc.org Despite its acyclic structure, L-aTNA oligomers have demonstrated the ability to form stable duplexes with complementary DNA, RNA, and other L-aTNA strands. researchgate.netrsc.org The rigidity of the L-form of aTNA is considered optimal for interaction with natural nucleic acids, contributing to the stability of these duplexes. rsc.org L-aTNA is being investigated as a potential candidate for a pre-RNA world scenario in the origin of life due to its structural simplicity and ability to form stable duplexes and undergo non-enzymatic replication. astrobiology.comjst.go.jpsciencetimes.com Compared to other artificial nucleic acids like serinol nucleic acid (SNA), L-aTNA exhibits strong helical orthogonality. nih.gov The methyl group on the L-aTNA backbone is believed to stabilize duplex structures through hydrophobic effects and van der Waals interactions. nih.gov

Chirality-Promoted Chemical Ligation and Reverse Transcription in L-aTNA Systems

Furthermore, "reverse transcription" from an RNA template to L-aTNA has been demonstrated using chemical primer extension. nih.govacs.org This process involves the sequence-specific synthesis of L-aTNA on a natural nucleic acid template. acs.org These findings suggest that scaffold chirality is critical for chemical replication and reverse transcription in XNA-based systems. nih.govacs.org The ability to achieve reverse transcription from RNA to L-aTNA has implications for XNA-based in vitro selection and the creation of artificial life systems. nih.govacs.org

Data on Ligation Rates: Chemical ligation rates (k_obs) for L-aTNA and DNA fragments on their respective templates in the presence of N-cyanoimidazole and divalent metal cations have been investigated. researchgate.netsabinai-neji.comacs.org

Oligomer Pair (Fragment A / Fragment B-phosphate)TemplateMetal Cationk_obs (h⁻¹)Source
L-aTNA 8-mer / L-aTNA 8-mer 3'-phosphateL-aTNAMn²⁺0.61 sabinai-neji.com
L-aTNA 8-mer / L-aTNA 8-mer 3'-phosphateL-aTNACd²⁺6.4 sabinai-neji.com
DNA 16-mer / DNA 16-mer 3'-phosphateDNAMn²⁺0.22 sabinai-neji.com
DNA 16-mer / DNA 16-mer 3'-phosphateDNACd²⁺0.71 sabinai-neji.com

This compound in Glycobiology and Bioconjugation Techniques

L-Threonine, the amino acid from which this compound is derived, is known to undergo O-linked glycosylation, a post-translational modification where a glycan (carbohydrate) is attached to the hydroxyl side-chain. nih.govneb.comwikipedia.org This process is fundamental in glycobiology, the study of the structure, function, and biology of carbohydrates. neb.com O-glycosylation typically involves the addition of an N-acetylgalactosamine (GalNAc) residue to serine or threonine residues on proteins. nih.govneb.com While this compound itself is an amino alcohol and not directly incorporated into proteins like threonine, its structural relationship to threonine and the presence of hydroxyl and amine groups make it relevant in the context of glycochemistry and bioconjugation.

Bioconjugation is the process of chemically linking a biological molecule to another entity, which can include other biomolecules, synthetic polymers, or small molecules. wiley-vch.de The hydroxyl and amine groups present in amino alcohols like this compound can serve as sites for bioconjugation reactions. wiley-vch.de Fmoc-L-threoninol, a protected form of this compound, is utilized in bioconjugation techniques, facilitating the attachment of biomolecules to surfaces or other molecules. chemimpex.com This is considered essential in diagnostic and therapeutic applications. chemimpex.com Research in glycobiology also utilizes compounds like Fmoc-L-threoninol to study glycoproteins and glycolipids, providing insights into cellular processes. chemimpex.com Chemical synthesis of glycans and glycoconjugates often involves the manipulation of hydroxyl groups and the formation of glycosidic linkages, areas where the chemistry of molecules like this compound could be relevant, particularly when considering the attachment of carbohydrate moieties to other structures. nih.gov

Analytical Methodologies for L Threoninol and Its Metabolites

Chromatographic Techniques for the Separation and Quantification of L-Threoninol and its Isomers

Chromatography plays a central role in the analysis of this compound, allowing for the separation of complex mixtures and the isolation of the target compound from potential interferences. Various chromatographic modes are employed depending on the nature of the sample and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis and quantification of this compound. This method offers high resolution and the ability to analyze complex samples. HPLC systems typically involve a stationary phase, a mobile phase, and a detector. The separation is achieved based on the differential interaction of this compound and other components with the stationary and mobile phases as they are pumped through a column under high pressure. quora.com

Various stationary phases and mobile phase compositions can be employed in HPLC for this compound analysis. Reverse phase HPLC methods, for instance, can be used with mobile phases containing mixtures of acetonitrile (B52724) and water, often with the addition of an acidic modifier like phosphoric acid or formic acid for compatibility with Mass Spectrometry (MS) detection. sielc.com Specific columns, such as the Newcrom R1, have been utilized for the separation of this compound and its isomers. sielc.com The Intrada Amino Acid column, with its unique stationary phase, has demonstrated the capability to separate threonine isomers, highlighting its steric selectivity in addition to other separation modes. chromatographyonline.com

Detection methods coupled with HPLC for this compound analysis include ultraviolet (UV) detection, particularly after derivatization to enhance UV absorption, and mass spectrometry (MS). quora.com LC-MS/MS is highlighted for its high sensitivity and precision, enabling the detection of low concentrations and the differentiation of isomers in complex biological matrices such as blood, urine, and tissues. mtoz-biolabs.com This hyphenated technique combines the separation power of liquid chromatography with the high detection sensitivity and specificity of tandem mass spectrometry. mtoz-biolabs.com HPLC is also employed in purity analysis, such as determining the purity of N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine. vwr.com

Application of Ion Exchange Chromatography in this compound Detection

Ion Exchange Chromatography (IEC) is another established technique for the quantitative measurement of this compound, particularly favored for its high precision in analyzing amino acid composition. quora.com IEC separates molecules based on their net electrical charge. In this method, a sample is passed through a column packed with a resin containing charged functional groups. quora.com By carefully controlling the pH and ionic strength of the mobile phase, amino acids like this compound can be selectively eluted. quora.com

IEC is commonly used for the determination of both free and total amino acids in various sample types, including feed additives, premixtures, and feedingstuffs. europa.eueuropa.eu The method often involves post-column derivatization with reagents such as ninhydrin (B49086) or o-phthaldialdehyde (OPA), followed by photometric or fluorescence detection. quora.comeuropa.eu193.16.218uni-mate.hu This derivatization step allows for the chromogenic or fluorogenic detection of the amino acids as they elute from the column. quora.com

Specific buffer systems, such as lithium buffer systems, are employed in IEC to optimize the separation of amino acids. 193.16.218uni-mate.hu The elution order and separation efficiency of amino acids, including threonine and serine, are influenced by factors like pH and temperature of the mobile phase. 193.16.218uni-mate.hu While traditional IEC with post-column ninhydrin derivatization is considered highly effective for analyzing complex mixtures, HPLC methods have also shown comparable performance in some comparisons. 193.16.218uni-mate.hu

Spectroscopic and Spectrometric Characterization of this compound Derivatives

Spectroscopic and spectrometric techniques provide valuable information about the structure, properties, and concentration of this compound and its derivatives. These methods analyze the interaction of this compound with electromagnetic radiation or measure the mass-to-charge ratio of its ions.

UV-Vis spectroscopy is used to study the electronic transitions within this compound and its related compounds. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.gov This technique can be applied to analyze the absorption characteristics of this compound crystals or to monitor enzymatic reactions involving L-Threonine by observing changes in absorbance, such as the formation of intermediates like the glycyl quinonoid intermediate in the case of L-threonine transaldolase activity. nih.gov The UV cut-off wavelength of L-Threonine crystals has been observed to be around 232-250 nm, which is relevant for applications in nonlinear optics. researchgate.netprimescholars.com

Infrared (IR) and Raman spectroscopy are employed to identify the functional groups present in this compound and to study its molecular vibrations and crystalline structure. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netprimescholars.com These techniques can reveal information about hydrogen bonding and the influence of doping on the crystalline structure. mdpi.com Characteristic absorption bands in the FT-IR spectrum of L-Threonine correspond to vibrations of functional groups such as NH3, carboxyl, and methyl groups. mdpi.comresearchgate.netprimescholars.com

Mass spectrometry (MS), often coupled with chromatographic techniques like HPLC or LC (LC-MS/MS), provides highly sensitive and specific detection and characterization of this compound and its metabolites. quora.comsielc.comchromatographyonline.commtoz-biolabs.comrsc.orgresearchgate.net MS measures the mass-to-charge ratio of ions, allowing for the identification and quantification of compounds based on their unique mass profiles. This is particularly useful for analyzing complex biological samples and for differentiating isomers. chromatographyonline.commtoz-biolabs.com MALDI-TOF/TOF mass spectrometry has also been used to characterize oligonucleotides containing this compound derivatives. rsc.org

Terahertz (THz) spectroscopy has emerged as a method capable of distinguishing L-Threonine from its diastereomer, L-allo-Threonine. spectroscopyonline.com THz resonance absorption originates from intermolecular interactions, and the characteristic peaks in the THz spectrum can serve as a fingerprint for different isomers. spectroscopyonline.com Experimental and theoretical THz absorption spectra show distinct peaks for L-Threonine (e.g., 1.42 and 2.14 THz) and L-allo-Threonine (e.g., 1.63 and 2.16 THz), enabling their differentiation and even quantitative analysis of co-crystallized mixtures. spectroscopyonline.com

Advanced Derivatization Techniques for Enhanced Analytical Detection and Specificity

Derivatization techniques are frequently used in the analysis of this compound to improve its detectability by various analytical instruments, enhance separation efficiency, or enable chiral analysis. Pre-column and post-column derivatization strategies are employed.

Pre-column derivatization involves reacting this compound with a suitable reagent before chromatographic separation. This can introduce a chromophore or fluorophore to enhance detection by UV or fluorescence detectors. For instance, fluorescence derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been used for the analysis of threonine isomers by HPLC. researchgate.netnih.gov Derivatization with o-phthaldialdehyde (OPA) in combination with a thiol, such as N-acetyl-L-cysteine (AcCys), is another common pre-column derivatization method, particularly for fluorescence detection or subsequent MS analysis. researchgate.netresearchgate.net

Derivatization can also be used to create diastereomers, which can then be separated on standard achiral chromatographic columns. This approach is valuable for determining the enantiomeric purity of chiral compounds like this compound. Examples include derivatization with chiral reagents such as N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) for LC-MS analysis of amino acid stereoisomers. researchgate.net Another method involves forming diastereoisomeric dipeptides by reacting the amino acid with an L-amino acid N-carboxyanhydride, followed by separation using ion exchange chromatography. researchgate.net

Post-column derivatization is carried out after the chromatographic separation but before detection. This is commonly applied in ion exchange chromatography of amino acids, where the eluted amino acids react with a detection reagent like ninhydrin or OPA to form detectable species. quora.comeuropa.eu193.16.218uni-mate.hu

Enzymatic Assays for the Measurement and High-Throughput Screening of this compound

Enzymatic assays offer highly specific and often sensitive methods for the quantification of this compound. These assays utilize enzymes that specifically act on this compound, and the reaction products are then measured. Enzymatic methods are particularly useful for analyzing complex biological samples and are adaptable for high-throughput screening (HTS).

One common enzymatic approach involves the use of L-threonine dehydrogenase (ThrDH). This enzyme catalyzes the conversion of L-Threonine, typically in the presence of NAD+, yielding products such as 2-amino-3-oxobutyric acid and NADH. quora.comgoogle.comresearchgate.net The quantity of L-Threonine can be determined by measuring the increase in NADH concentration, which can be monitored spectrophotometrically, or by quantifying other reaction products. quora.comgoogle.com Enzymatic endpoint methods using ThrDH in microplate formats have been developed for specific and sensitive L-Threonine determination. researchgate.net

Coupled enzyme assays are also widely used for L-Threonine measurement and HTS. A common coupled assay utilizes L-threonine aldolase (B8822740) (LTA), which cleaves threonine into glycine (B1666218) and acetaldehyde (B116499). The acetaldehyde produced is then further converted to ethanol (B145695) by alcohol dehydrogenase, coupled with the reduction of NAD+ to NADH. nih.govresearchgate.netabcam.comassaygenie.comnih.gov The change in NADH concentration, monitored by absorbance or fluorescence, is proportional to the initial L-Threonine concentration. nih.govabcam.comassaygenie.com These coupled enzymatic assays are sensitive, specific (with minimal interference from other amino acids), and readily adaptable to 96-well plate formats for HTS, enabling the rapid analysis of numerous samples, such as in screening for threonine-overproducing microbial strains. nih.govresearchgate.netabcam.comassaygenie.complos.orgkaist.ac.kr

Enzymatic assays can achieve high sensitivity, with some kits capable of detecting L-Threonine levels down to 2 μM in various biological samples like plasma, serum, CSF, and cell lysates. abcam.comassaygenie.com The specificity of these assays is a key advantage, as the enzymes used are highly selective for L-Threonine. assaygenie.com L-Threonine transaldolases (lTTAs) represent another class of enzymes involved in reactions with L-Threonine, and their activity and intermediates can be studied using spectroscopic methods. nih.govnih.gov

Methodologies for Determining the Chiral Purity of this compound and its Synthetic Products

Determining the chiral purity of this compound is essential, as its biological activity and properties are often stereospecific. L-Threonine has two chiral centers, leading to four possible stereoisomers: L-Threonine (L-Thr), D-Threonine (D-Thr), L-allo-Threonine (L-allo-Thr), and D-allo-Threonine (D-allo-Thr). Analytical methods are employed to differentiate and quantify these isomers.

Chromatographic techniques, particularly HPLC and Gas Chromatography (GC), are widely used for chiral purity determination. Chiral stationary phases are specifically designed to separate enantiomers. Chiral HPLC methods, often combined with pre-column derivatization, can effectively separate the different threonine isomers. chromatographyonline.comresearchgate.netnih.govjiangnan.edu.cnsigmaaldrich.com For example, a two-step HPLC method involving pre-column fluorescence derivatization with NBD-F and separation on a combination of reversed-phase and chiral columns has been established for determining all four threonine isomers in biological tissues. researchgate.netnih.gov The Intrada Amino Acid column is also capable of separating threonine isomers. chromatographyonline.com

Gas chromatography on a chiral stationary phase is another method for determining the enantiomeric purity of threonine. researchgate.netnih.gov This technique often requires derivatization of the amino acid to form volatile derivatives that can be separated on the chiral GC column. nih.gov

Capillary electrophoresis (CE) utilizing chiral selectors in the separation buffer is also applied for the enantiomeric separation of compounds, including amino acids. jiangnan.edu.cnnih.gov Chiral selectors, such as cyclodextrin (B1172386) derivatives or L-Threonine-derived amphiphiles, interact differentially with the enantiomers, leading to their separation during electrophoresis. jiangnan.edu.cnnih.gov

Derivatization to form diastereomers, as discussed in Section 7.2.1, is a powerful strategy for chiral purity analysis. By reacting this compound with a chiral derivatizing agent, diastereomers are formed which can be separated using standard achiral chromatographic methods (HPLC or IEC). researchgate.netresearchgate.netnih.govresearchgate.net The ratio of the resulting diastereomers directly reflects the enantiomeric composition of the original sample. This approach has been used with reagents like FDAA or GITC for LC-MS analysis researchgate.net and with L-amino acid N-carboxyanhydrides for IEC separation of dipeptides. researchgate.net

Terahertz spectroscopy has also shown potential for distinguishing diastereomers like L-Threonine and L-allo-Threonine based on their distinct THz absorption fingerprints. spectroscopyonline.com This spectroscopic method probes intermolecular interactions, which differ between diastereomers. spectroscopyonline.com

The development and application of these diverse analytical methodologies are crucial for the accurate characterization and quality control of this compound and its synthetic products, ensuring their appropriate use in research and various applications.

Compound List and PubChem CIDs

Compound NamePubChem CID
This compound75038
L-Threonine6287
D-Threonine711
L-allo-Threonine123729
D-allo-Threonine10003503
Acetaldehyde177
Glycine753
Ethanol702
NADH5875
NAD+5874
2-amino-3-oxobutyric acid143246
NBD-F24676
OPA4585
N-acetyl-L-cysteine6078
FDAA3084114
GITC162166
Ninhydrin10232
Phosphoric acid1004
Formic acid284
Acetonitrile6344
Methanol887
Isopropanol3776
L-Threonine dehydrogenase-
L-threonine aldolase-
Alcohol dehydrogenase-
L-threonine transaldolase-
Ninhydrin10232
OPA4585

Interactive Data Tables

Data tables are not explicitly present in the search results in a format directly suitable for interactive tables. However, the text describes research findings and parameters that can be summarized. Below are examples of how data points mentioned could be presented in a structured format, which could be rendered as interactive tables in an appropriate environment.

Table 1: Examples of Chromatographic Conditions for Threonine Analysis

TechniqueColumn TypeMobile Phase CompositionDetection MethodApplicationSource
HPLCReverse Phase (Newcrom R1)Acetonitrile/water/phosphoric acid (or formic acid)MS compatibleSeparation of Allo-L-threonine sielc.com
HPLCIntrada Amino AcidNot specified in detailLC-MSSeparation of threonine isomers chromatographyonline.com
IECIon Exchange ColumnLithium buffer system (various pH and conc.)Post-column (Ninhydrin, OPA) + Photometric/FluorescenceAmino acid analysis (free and total) quora.comeuropa.eu193.16.218uni-mate.hu
HPLCReversed-phase + ChiralNot specified in detailFluorescence (after NBD-F derivatization)Determination of threonine isomers in tissues researchgate.netnih.gov
GCChirasil-Val (Chiral)Not specified in detailNot specifiedDetermination of enantiomeric purity of threonine nih.gov

Table 2: Characteristics of Enzymatic Assays for L-Threonine

Enzyme SystemPrinciple of DetectionAdaptability for HTSSensitivity / Detection LimitSpecificitySample Types AnalyzedSource
L-Threonine Dehydrogenase (ThrDH) + NAD+Measurement of NADH increaseYes (Microplate assay)Specific and sensitiveSpecific to L-ThreonineNot specified in detail quora.comgoogle.comresearchgate.net
L-Threonine Aldolase (LTA) + Alcohol DehydrogenaseMeasurement of NADH change (absorbance/fluorescence)YesDown to 2 μMMinimal interference from other amino acidsBiological fluids, tissues, cell lysates nih.govresearchgate.netabcam.comassaygenie.comnih.govplos.orgkaist.ac.kr

Table 3: Spectroscopic Methods Applied to L-Threonine

TechniqueAnalyte FormInformation GainedKey Findings / ApplicationsSource
UV-Vis SpectroscopyCrystals, SolutionsElectronic transitions, reaction monitoringUV cut-off wavelength (232-250 nm), monitoring intermediates researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.govprimescholars.com
FT-IR SpectroscopyCrystalsIdentification of functional groups, molecular vibrationsConfirmation of functional groups, study of crystalline structure researchgate.netmdpi.comnih.govresearchgate.netresearchgate.netprimescholars.com
Raman SpectroscopyCrystalsMolecular vibrations, crystalline structureStudy of crystalline structure, hydrogen bonding researchgate.netmdpi.comnih.gov
Mass SpectrometryVarious (often coupled with LC)Mass-to-charge ratio, identification, quantificationSensitive and specific detection, isomer differentiation quora.comsielc.comchromatographyonline.commtoz-biolabs.comrsc.orgresearchgate.net
Terahertz SpectroscopySolid samplesIntermolecular interactions, characteristic peaksDifferentiation of L-Threonine and L-allo-Threonine diastereomers spectroscopyonline.com

Future Directions and Emerging Research Avenues in L Threoninol Chemistry

Development of Novel Synthetic Routes for Architecturally Complex L-Threoninol-Derived Compounds

Future research will focus on developing more efficient, stereoselective, and sustainable synthetic routes to access a wider array of architecturally complex compounds incorporating the this compound scaffold. This includes exploring novel coupling reactions, cascade sequences, and protecting group strategies that are compatible with the unique bifunctional nature of this compound (possessing both amine and hydroxyl functionalities). The aim is to synthesize complex molecules with potential biological activities or advanced material properties. For instance, research into the synthesis of modified oligonucleotides has utilized this compound as a linker for attaching lipidic moieties to enhance cellular internalization, suggesting potential for further exploration in drug delivery systems csic.es. Novel synthetic routes are also being developed for aminoacyl-tRNA synthetase inhibitors, which could potentially incorporate this compound-based structures, enabling rapid parallel synthesis of diverse compounds for biological evaluation gu.se. The diastereoselective synthesis of fluorinated threonine derivatives highlights ongoing efforts to develop precise synthetic methods for modified amino acids, a strategy that could be extended to this compound derivatives acs.org.

Rational Design and Screening of Next-Generation this compound-Based Chiral Catalysts

A key area of future research involves the rational design and high-throughput screening of novel chiral catalysts derived from this compound. The inherent chirality of this compound makes it an attractive scaffold for creating ligands in asymmetric catalysis. Future efforts will focus on designing catalysts that exhibit enhanced activity, selectivity (both enantio- and diastereoselectivity), and broader substrate scope for a variety of asymmetric transformations, such as hydrogenations, additions, and cycloadditions. Recent work has demonstrated the successful synthesis of P-stereogenic phosphinooxazoline iridium catalysts derived from L-threonine methyl ester, showing high enantioselectivity in asymmetric hydrogenation, indicating the potential for this compound derivatives in this field nih.gov. The development of chiral-at-metal catalysts, where chirality originates from the metal center rather than solely the ligand, represents an emerging area that could potentially incorporate this compound-derived ligands to influence the chiral environment around the metal rsc.orguni-marburg.de. Future research will likely involve computational modeling and combinatorial approaches to accelerate the discovery and optimization of these next-generation catalysts.

Expansion of the Substrate Scope and Efficiency of Biocatalytic Processes Utilizing this compound-Related Enzymes

Research will continue to explore and engineer enzymes involved in the metabolism or transformation of L-Threonine and this compound to expand their substrate scope and improve catalytic efficiency for biocatalytic applications. Threonine aldolases, for example, are enzymes that can catalyze the formation of β-hydroxy-α-amino acids, and ongoing research aims to engineer these enzymes for improved activity and stereoselectivity with non-natural substrates nih.govresearchgate.netresearchgate.net. Future directions include applying directed evolution and protein engineering techniques to tailor these enzymes for the synthesis of a wider range of valuable chemicals, potentially utilizing this compound or its derivatives as substrates or intermediates. Efforts to engineer enzyme cascades for the production of chiral 1,2-amino alcohols, leveraging enzymes like L-threonine transaldolase, highlight the potential for developing highly efficient one-pot biocatalytic processes nih.govchemrxiv.org. Future research will focus on overcoming limitations such as substrate specificity mismatches in multi-enzyme systems to create more versatile and efficient biocatalytic routes chemrxiv.org.

Deeper Elucidation of Novel Biological and Pharmacological Roles of this compound and its Derivatives

While L-Threonine is a well-known amino acid, the biological and pharmacological roles of this compound and its derivatives are still being actively investigated. Future research will aim to gain a deeper understanding of how these compounds interact with biological systems. This includes exploring their potential as antimicrobial agents or other therapeutic molecules. Studies on novel threonine-based sulfonamide derivatives have shown promising in vitro antibacterial and antioxidant activities, suggesting a fertile ground for future drug discovery efforts researchgate.net. Research into novel derivatives of natural products, such as luteolin (B72000) and oleanolic acid, with enhanced biological activities (e.g., antibacterial, antioxidant, anticancer) provides a framework for investigating similar potential in this compound derivatives by incorporating structural features known to impart bioactivity researchgate.netmdpi.commdpi.comrsc.org. Future work will involve comprehensive biological profiling and mechanistic studies to identify new therapeutic applications.

Integration of this compound into Advanced Materials Science and Nanotechnology Applications

An emerging area of research involves the integration of this compound into the design and synthesis of advanced materials and nanomaterials. The unique structure of this compound, with its multiple functional groups and chirality, makes it a promising building block for creating novel functional materials. Future research could explore its use in the synthesis of chiral polymers, self-assembling peptides, or as a component in the surface modification of nanoparticles for targeted delivery or sensing applications. While broad reviews on nanotechnology applications exist, highlighting areas like drug delivery, sensing, and advanced composites nih.govchemisgroup.usnano.gov, specific research on this compound's direct integration into these areas is still in its early stages. However, the use of this compound derivatives in modifying oligonucleotides for enhanced cellular uptake csic.es suggests potential for its application in nanomedicine and gene delivery. Future directions may involve utilizing this compound's properties to create biocompatible and biodegradable materials with tailored functionalities for applications in drug delivery, tissue engineering, or biosensing nih.gov. Research into C60-L-threonine derivatives hints at the potential for this compound conjugates in materials science, possibly in areas related to plant cultivation or other bio-related material applications scispace.com.

Q & A

Q. How does the incorporation of L-Threoninol into siRNA molecules influence their stability and nuclease resistance?

this compound modifications at the 3’-end of siRNA enhance stability by reducing ribonuclease degradation. Thermodynamic studies show that introducing two this compound-T units at unpaired termini preserves duplex stability while improving resistance to enzymatic cleavage. This is achieved by disrupting interactions at the Ago2 catalytic site, which reduces unintended phosphate positioning . Methodologically, researchers should perform thermal denaturation assays (e.g., melting temperature analysis) and nuclease protection assays (using serum or RNase A) to validate stability improvements.

Q. What structural considerations are critical when designing this compound-modified oligonucleotides for nucleic acid nanostructures?

Replacing deoxyribose with acyclic this compound in oligonucleotides enhances structural rigidity and resistance to enzymatic degradation. Key design factors include:

  • Positioning modifications at non-pairing termini to avoid destabilizing Watson-Crick interactions.
  • Balancing hydrophobicity to maintain cellular uptake efficiency. Experimental validation involves atomic force microscopy (AFM) for nanostructure integrity and cytotoxicity assays (e.g., MTT) to confirm biocompatibility .

Q. What methods are used to assess the thermodynamic stability of this compound-modified dsRNA?

Researchers employ differential scanning calorimetry (DSC) and UV-monitored melting curves to measure ΔG (free energy) and Tm (melting temperature). Modifications at duplex termini are preferred, as internal placements may disrupt hybridization. For example, terminal this compound-T units maintain stability within ±0.5 kcal/mol compared to unmodified dsRNA .

Advanced Research Questions

Q. How can researchers confirm that this compound-modified siRNAs function via Ago2-dependent mechanisms?

A knockout validation approach is recommended:

  • Transfect modified siRNAs into wild-type Mouse Embryonic Fibroblasts (MEF) and Ago2-knockout MEF (MEFAgo2−/−).
  • Quantify target mRNA levels via qRT-PCR. Silencing in wild-type cells but not in MEFAgo2−/− confirms Ago2 dependency. Dose-response experiments (e.g., 1 nM to 100 nM siRNA) further validate mechanism specificity .

Q. How can contradictory data on siRNA efficacy, based on this compound modification position, be resolved?

Contradictions arise from differential effects of terminal vs. internal modifications:

  • Terminal modifications enhance nuclease resistance and reduce immune activation (e.g., IL-1β suppression).
  • Internal modifications near the seed region (positions 2–8) may impair Ago2 binding, reducing silencing. To resolve discrepancies, use structural modeling (e.g., molecular dynamics) and functional assays (e.g., luciferase reporter systems) to map modification impacts on Ago2-RISC interactions .

Q. What strategies balance siRNA therapeutic efficacy and immunostimulation when using this compound?

this compound’s acyclic sugar structure avoids ribose-dependent immune recognition by PRRs (e.g., TLRs). To optimize balance:

  • Place modifications at duplex ends to minimize cytokine release.
  • Monitor immune markers (e.g., IFN-α, IL-6) via ELISA in primary immune cells.
  • Compare unmodified and modified siRNAs in parallel in vitro/in vivo models .

Q. How can off-target effects of this compound-modified siRNAs be systematically evaluated?

  • Perform transcriptome-wide RNA sequencing (RNA-seq) to identify unintended mRNA targets.
  • Use mismatch controls (e.g., single-nucleotide mismatches in the siRNA guide strand).
  • Validate specificity with dual-luciferase assays containing wild-type and mutant target sequences .

Methodological Guidelines

  • Experimental Design : Follow NIH preclinical guidelines for reproducibility, including detailed reporting of siRNA concentrations, modification sites, and cell lines used .
  • Data Interpretation : Address contradictions by cross-referencing structural data (e.g., cryo-EM of Ago2-siRNA complexes) with functional outcomes. Use PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven studies .
  • Ethical Considerations : Pilot studies with small sample sizes (n ≥ 3) are essential before large-scale experiments to minimize resource waste .

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